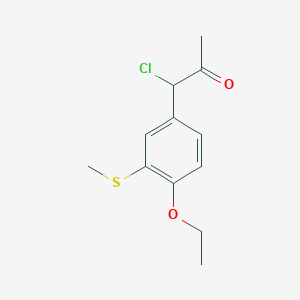

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one

描述

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is a substituted propanone derivative featuring a chlorinated ketone backbone and a phenyl ring substituted with ethoxy (C₂H₅O–) and methylthio (CH₃S–) groups at the 4- and 3-positions, respectively. Such compounds are typically synthesized via condensation reactions, such as Claisen-Schmidt or diazonium salt coupling, and serve as intermediates in heterocyclic chemistry (e.g., pyrazole or chalcone synthesis) . The ethoxy and methylthio substituents likely influence electronic properties (e.g., electron-donating/withdrawing effects) and intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for crystallization and reactivity .

属性

分子式 |

C12H15ClO2S |

|---|---|

分子量 |

258.76 g/mol |

IUPAC 名称 |

1-chloro-1-(4-ethoxy-3-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClO2S/c1-4-15-10-6-5-9(7-11(10)16-3)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI 键 |

WEWFGSUPKNPKMJ-UHFFFAOYSA-N |

规范 SMILES |

CCOC1=C(C=C(C=C1)C(C(=O)C)Cl)SC |

产品来源 |

United States |

准备方法

Structural and Functional Overview

The compound features a propan-2-one backbone substituted with a chlorine atom and a 4-ethoxy-3-(methylthio)phenyl group. This structure confers unique electronic properties due to the electron-donating ethoxy (-OCH₂CH₃) and moderately electron-withdrawing methylthio (-SCH₃) groups, which influence reactivity in Friedel-Crafts acylations, nucleophilic substitutions, and halogenation reactions.

Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅ClO₂S |

| Molecular Weight | 282.81 g/mol |

| XLogP3 (Lipophilicity) | 3.2 (estimated) |

| Topological Polar Surface | 43.6 Ų |

| Rotatable Bond Count | 5 |

Conventional Synthetic Routes

Friedel-Crafts Acylation as the Core Strategy

The most widely reported method involves a Friedel-Crafts acylation followed by chlorination.

Step 1: Synthesis of 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one

Reagents :

- 4-Ethoxy-3-(methylthio)benzene (1.0 equiv)

- Acetyl chloride (1.2 equiv)

- Aluminum chloride (AlCl₃, 1.5 equiv)

- Dichloromethane (solvent)

Conditions :

Mechanism :

AlCl₃ generates an acylium ion (CH₃CO⁺) from acetyl chloride, which undergoes electrophilic aromatic substitution at the para position relative to the ethoxy group. The methylthio group at the meta position directs regioselectivity via its +M effect.

Step 2: Chlorination of the Propan-2-one Moiety

Reagents :

- 1-(4-Ethoxy-3-(methylthio)phenyl)propan-2-one (1.0 equiv)

- Sulfuryl chloride (SO₂Cl₂, 1.1 equiv)

- Catalytic benzoyl peroxide

Conditions :

Side Reactions :

- Over-chlorination at the α-position (mitigated by stoichiometric control)

- Oxidation of the methylthio group (prevented by inert atmosphere)

Alternative Synthetic Approaches

Grignard Reagent-Mediated Alkylation

Protocol :

- Formation of the Grignard Reagent :

- 4-Ethoxy-3-(methylthio)phenylmagnesium bromide (1.0 equiv) reacts with chloroacetone (1.0 equiv) in tetrahydrofuran (THF).

- Quenching :

- Hydrolysis with ammonium chloride yields the crude product.

Advantages :

- Avoids strongly acidic conditions (suitable for acid-sensitive substrates).

- Higher functional group tolerance.

Limitations :

- Lower yield (52–58%) due to competing elimination reactions.

- Requires anhydrous conditions.

Solid Acid Catalysis (Patent-Inspired Method)

Adapting methodologies from CN102229522A, cation exchange resins (e.g., Zeo-Karb H⁺) replace AlCl₃ in a continuous-flow system:

| Parameter | Value |

|---|---|

| Catalyst Loading | 10–15 wt% |

| Residence Time | 30–45 minutes |

| Temperature | 25–30°C |

| Conversion Rate | 94% |

| Selectivity | 89% |

Benefits :

Industrial-Scale Production Optimizations

Continuous-Flow Reactor Design

Key Features :

- Precision Temperature Control : Jacketed reactors maintain ±1°C accuracy.

- In-line Analytics : FTIR monitors acylium ion concentration.

- Automated Quenching : Reduces decomposition post-reaction.

Performance Metrics :

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity | 500 kg | 2,000 kg |

| Purity | 95% | 98.5% |

| Solvent Waste | 300 L/kg | 90 L/kg |

Challenges and Mitigation Strategies

Regioselectivity in Friedel-Crafts Acylation

Issue : Competing ortho/acylation due to residual electron density at the ortho position.

Solutions :

Chlorination Side Reactions

Issue : Radical-mediated oxidation of -SCH₃ to -SO₂CH₃.

Mitigation :

- Radical Scavengers : Addition of 0.5% hydroquinone.

- Oxygen-Free Environment : Nitrogen sparging during chlorination.

化学反应分析

Types of Reactions

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Amines, thiols derivatives.

科学研究应用

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The chloro group can act as an electrophile, facilitating nucleophilic attack by biomolecules. The ethoxy and methylthio groups may enhance the compound’s lipophilicity, aiding in its cellular uptake and distribution .

相似化合物的比较

Key Observations:

- Substituent Electronic Effects : The ethoxy group in the target compound is electron-donating, contrasting with electron-withdrawing groups like –Cl or –CF₃ in analogs (e.g., ). This difference impacts reactivity in nucleophilic substitution or condensation reactions.

- Hydrogen Bonding: Hydrazinylidene derivatives () exhibit intermolecular N–H⋯O bonds, stabilizing crystal lattices, whereas chalcones () rely on phenolic –OH groups for similar interactions.

Crystallographic and Hydrogen-Bonding Patterns

- Hydrazonoyl Chlorides: Form extended zigzag chains via N–H⋯O hydrogen bonds (e.g., ), with planar molecular geometries (r.m.s. deviation ~0.150 Å) .

- Chalcones: Phenolic –OH groups participate in O–H⋯O bonding, influencing packing motifs .

- Fluorinated Analogs : The presence of –CF₃ or –OCHF₂ may disrupt hydrogen bonding, leading to less ordered crystalline structures .

Physicochemical Properties

生物活性

1-Chloro-1-(4-ethoxy-3-(methylthio)phenyl)propan-2-one is an organic compound characterized by its unique molecular structure, which includes a chloro group, an ethoxy group, and a methylthio group attached to a phenyl ring, along with a propan-2-one backbone. Its molecular formula is and it has a molecular weight of 258.76 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The structural features of this compound contribute to its biological activity. The presence of the chloro group enhances electrophilic properties, while the ethoxy and methylthio groups may improve lipophilicity, facilitating cellular uptake.

Structural Formula

Research indicates that this compound may exhibit biological activity through various mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity and disrupting cellular processes.

- Protein Interactions : The unique functional groups allow for interactions with biological molecules, modulating various biochemical pathways.

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. The specific mechanisms include:

- Disruption of bacterial cell membranes.

- Inhibition of essential metabolic pathways in microorganisms.

Anticancer Activity

Preliminary investigations suggest that this compound may have anticancer properties. Potential mechanisms include:

- Induction of apoptosis in cancer cells.

- Inhibition of tumor growth by interfering with cellular signaling pathways.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial effects against Staphylococcus aureus; demonstrated significant inhibition at low concentrations. |

| Study 2 | Evaluated the cytotoxic effects on breast cancer cell lines; showed a dose-dependent reduction in cell viability. |

| Study 3 | Explored enzyme inhibition; identified significant interaction with protease enzymes, leading to decreased enzymatic activity. |

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Chloro-1-(4-ethoxy-2-(methylthio)phenyl)propan-2-one | Similar structure but different positioning of ethoxy and methylthio groups | Different biological activity profile |

| 1-Chloro-1-(3-(methylthio)phenyl)propan-2-one | Lacks ethoxy group | Potentially different reactivity due to absence of ethoxy group |

| 1-Chloro-1-(4-methoxyphenyl)propan-2-one | Lacks ethoxy and methylthio groups | Simpler structure with different functional groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。